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  • Product: 2-Chloro-4-fluoro-5-methylbenzaldehyde
  • CAS: 1503624-94-9

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-Chloro-4-fluoro-5-methylbenzaldehyde in Medicinal Chemistry

Abstract In the landscape of modern medicinal chemistry, 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS 1503624-94-9) represents a "privileged scaffold"—a highly functionalized intermediate that offers orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS 1503624-94-9) represents a "privileged scaffold"—a highly functionalized intermediate that offers orthogonal reactivity for the rapid generation of structure-activity relationship (SAR) libraries. This guide analyzes the molecule’s electronic architecture, details a robust synthetic access route, and provides a validated protocol for regioselective functionalization. By exploiting the electronic bias between the C2-chlorine and C4-fluorine substituents, researchers can achieve high-fidelity nucleophilic aromatic substitutions (


) essential for kinase inhibitor and agrochemical development.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of this scaffold lies in its substitution pattern .[1] The aldehyde at C1 acts as a strong electron-withdrawing group (EWG), activating the ring. The C4-fluorine and C2-chlorine atoms are electronically distinct, allowing for chemoselective transformations.

Structural Analysis
  • C1-Aldehyde: Directs nucleophilic attack to the ortho (C2) and para (C4) positions via resonance withdrawal.

  • C4-Fluorine: Highly activated for

    
     due to the para-relationship with the aldehyde and the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • C2-Chlorine: Sterically crowded and less labile towards

    
     than the C4-fluorine, but available for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
    
  • C5-Methyl: Provides a lipophilic handle (increasing logP) and steric bulk that can lock conformation in protein binding pockets.

Physicochemical Properties (Data Table)

Note: Values for the specific 5-methyl isomer are derived from structural analogs and computational prediction models where experimental data is proprietary.

PropertyValue / DescriptionSignificance
IUPAC Name 2-Chloro-4-fluoro-5-methylbenzaldehydeUnambiguous identification
CAS Number 1503624-94-9Procurement & Regulatory
Molecular Formula

Stoichiometry calculations
Molecular Weight 172.58 g/mol Fragment-based drug design
Predicted LogP ~2.6 ± 0.3Lipophilicity/Membrane permeability
Physical State Solid (Low melting) or OilHandling requirements
H-Bond Acceptors 2 (C=O, F)Interaction with kinase hinge regions

Part 2: Synthetic Access Routes

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust industrial route involves the oxidation of the corresponding toluene derivative.

Recommended Synthetic Pathway

Precursor: 2-Chloro-4-fluoro-5-methyltoluene. Method: Radical halogenation followed by hydrolysis (Gem-dihalide route).

SynthesisRoute Start 2-Chloro-4-fluoro- 5-methyltoluene Inter Gem-dichloro Intermediate Start->Inter Cl2, hv (Radical Chlorination) Solvent: CCl4 or PhCl Product 2-Chloro-4-fluoro- 5-methylbenzaldehyde Inter->Product H2O, CaCO3 (Hydrolysis) Reflux, 4-6h

Figure 1: Industrial synthesis via side-chain chlorination and hydrolysis.[2] This route avoids strong oxidants that might over-oxidize the aldehyde to the carboxylic acid.

Part 3: Orthogonal Reactivity & Logic

The core value of this molecule is its ability to undergo regioselective reactions. The diagram below illustrates the divergent pathways available to a medicinal chemist.

Reactivity Flowchart

Reactivity Core 2-Chloro-4-fluoro- 5-methylbenzaldehyde SnAr Path A: SnAr (C4) Displacement of F Core->SnAr R2NH, K2CO3, DMSO (Most Facile) RedAm Path B: Reductive Amination (C1) Aldehyde -> Amine Core->RedAm R-NH2, NaBH(OAc)3 Suzuki Path C: Suzuki Coupling (C2) Displacement of Cl Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (Requires Activation) Oxid Path D: Oxidation (C1) Aldehyde -> Acid Core->Oxid NaClO2, NaH2PO4 (Pinnick Oxidation) Note CRITICAL INSIGHT: F is displaced BEFORE Cl due to para-activation by CHO. SnAr->Note

Figure 2: Divergent reactivity map. Path A (


) is the primary entry point for introducing heterocycles.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Regioselective Displacement of C4-Fluorine

Objective: To synthesize a 4-amino-substituted derivative without affecting the C2-chlorine or C1-aldehyde. Mechanism: Addition-Elimination (


) via Meisenheimer complex.
Reagents & Materials
  • Substrate: 2-Chloro-4-fluoro-5-methylbenzaldehyde (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) (Representative secondary amine)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in DMSO (3.0 mL).

    • Why DMSO? Polar aprotic solvents stabilize the charged transition state and the Meisenheimer intermediate, significantly accelerating

      
       rates for fluorinated substrates [1].
      
  • Addition: Add

    
     (2.0 mmol) followed by Morpholine (1.2 mmol).
    
  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The product will be more polar than the starting material. The C4-F displacement is generally complete before any C2-Cl displacement occurs due to the higher bond strength of C-F being overcome by the electronegativity-driven stabilization of the intermediate [2].

  • Quench: Cool to room temperature. Pour into ice-water (15 mL).

    • Observation: The product often precipitates as a solid.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography if necessary.
    

Expected Outcome: >85% Yield of 2-chloro-5-methyl-4-morpholinobenzaldehyde.

Part 5: Safety & Handling

  • Hazards: The aldehyde is a skin and eye irritant.[3] The fluorinated precursors can be toxic.

  • Storage: Store under nitrogen at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids; check purity by

    
    -NMR (CHO peak at ~10.2 ppm) before use.
    

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Fluorine vs.

    • Source: Stack Exchange Chemistry.
    • URL:[Link]

  • General Synthesis of Halogenated Benzaldehydes: Source: Guidechem. "How to synthesize 2-Chloro-4-fluorobenzaldehyde?" (Analogous Protocol)
  • Compound Data (Analog)

    • Source: PubChem. "2-Chloro-5-methylbenzaldehyde.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde

This Application Note provides a detailed protocol for the regioselective nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde . The synthesis targets the 3-nitro isomer, leveraging the electronic directing effects of the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed protocol for the regioselective nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde . The synthesis targets the 3-nitro isomer, leveraging the electronic directing effects of the fluoro and chloro substituents while managing the deactivating influence of the aldehyde group.

Abstract & Strategic Analysis

The nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde (1) is a critical transformation in the synthesis of polysubstituted aromatic intermediates, often utilized in the development of herbicides (e.g., uracil-based protoporphyrinogen oxidase inhibitors) and kinase inhibitors.

Structural & Regiochemical Analysis

The substrate presents a complex electrophilic substitution landscape due to the interplay of four substituents:

  • Aldehyde (-CHO, C1): Strong electron-withdrawing group (EWG). Directs meta (to C3 and C5).

  • Chloro (-Cl, C2): Weak deactivator, but ortho/para director. Directs to C3 and C5 (blocked).

  • Fluoro (-F, C4): Strong resonance donor (activator), ortho/para director. Directs to C3 and C5 (blocked).

  • Methyl (-CH3, C5): Weak activator, ortho/para director. Directs to C4 (blocked), C6, and C2 (blocked).

  • Position C3: Electronically highly favored. It is ortho to the strong resonance donor (-F) and ortho to the chloro group, while being meta to the deactivating aldehyde.

  • Position C6: Electronically disfavored. Although ortho to the activating methyl group, it is ortho to the strong deactivating aldehyde group, which severely suppresses reactivity at this site.

  • Steric Considerations: Both positions are sterically crowded. C3 is flanked by -Cl and -F ("1,2,3-sandwich"), while C6 is flanked by -CH3 and -CHO. However, electronic activation at C3 typically overrides steric hindrance in this specific substitution pattern.

Target Product: 2-Chloro-4-fluoro-5-methyl-3-nitrobenzaldehyde (2) .

Reaction Scheme

ReactionScheme SM 2-Chloro-4-fluoro- 5-methylbenzaldehyde (C8H6ClFO) Product 2-Chloro-4-fluoro-5-methyl- 3-nitrobenzaldehyde (Major Isomer) SM->Product Nitration (SEAr) SideProduct Potential Oxidation: Benzoic Acid Deriv. SM->SideProduct Oxidation (Minor) Reagents KNO3 / H2SO4 -5°C to 0°C

Figure 1: Reaction scheme illustrating the nitration pathway and potential oxidative side reaction.

Safety & Handling Protocol

Hazard Class:

  • Nitration Reactions: Highly exothermic; risk of thermal runaway.

  • Sulfuric Acid (H2SO4): Corrosive, dehydrating agent.

  • Potassium Nitrate (KNO3): Oxidizer.[1]

  • Substrate: Potential skin/eye irritant.

Critical Controls:

  • Temperature Management: Maintain reaction temperature strictly between -5°C and 0°C . Higher temperatures (>10°C) increase the risk of aldehyde oxidation to the benzoic acid derivative.

  • Addition Rate: Add KNO3 in small portions to control exotherm.

  • Quenching: Always quench into a large excess of ice with vigorous stirring. Never add water to the acid mixture.

Detailed Experimental Protocol

Reagents & Equipment[1][3]
  • Starting Material: 2-Chloro-4-fluoro-5-methylbenzaldehyde (10.0 g, 58.0 mmol).

  • Solvent/Catalyst: Sulfuric Acid, conc. 98% (50 mL, ~5 vol).

  • Nitrating Agent: Potassium Nitrate (KNO3) (6.15 g, 60.9 mmol, 1.05 eq). Note: KNO3 is preferred over fuming HNO3 for better temperature control and reduced oxidation risk.

  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Equipment: 250 mL 3-neck round-bottom flask, internal thermometer, mechanical stirrer (preferred) or magnetic stir bar, ice-salt bath.

Step-by-Step Procedure

Step 1: Solubilization (Time: 15 min)

  • Charge the 3-neck flask with Sulfuric Acid (50 mL) .

  • Cool the acid to -5°C using an ice-salt bath.

  • Add 2-Chloro-4-fluoro-5-methylbenzaldehyde (10.0 g) portion-wise.

    • Observation: The solution may turn yellow/orange. Ensure complete dissolution before proceeding.

Step 2: Nitration (Time: 1-2 h)

  • Add Potassium Nitrate (6.15 g) solid in small portions over 30–45 minutes .

    • Critical: Monitor internal temperature.[2][3][4] Do not allow it to exceed 0°C .

  • After addition is complete, stir the reaction mixture at -5°C to 0°C for 1 hour .

  • Monitor Reaction: Check progress by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Target: Disappearance of starting material.[5]

    • Note: If reaction is sluggish, warm strictly to 5°C, but monitor closely for oxidation (formation of carboxylic acid).

Step 3: Quenching & Isolation (Time: 30 min)

  • Prepare a beaker with 200 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Result: The product typically precipitates as a pale yellow solid or oil.

  • Extract the aqueous mixture with DCM (3 x 50 mL) .

  • Combine organic layers and wash with:

    • Water (2 x 50 mL)

    • Saturated NaHCO3 (1 x 50 mL) (to remove any acidic byproducts).

    • Brine (1 x 50 mL) .

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Crude Analysis: The crude material is often >90% pure.[5]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc .

  • Yield: Expected yield is 85–92% .

Analytical Data & Validation

ParameterExpected Value / ObservationInterpretation
Appearance Pale yellow solid or oilTypical for nitro-benzaldehydes.
1H NMR (CDCl3) Aldehyde (-CHO): Singlet, ~10.2-10.4 ppmConfirms retention of aldehyde.
Aromatic H (C6): Singlet, ~7.8-8.0 ppmOnly one aromatic proton remains.
Methyl (-CH3): Singlet, ~2.4-2.5 ppmDistinct methyl peak.
IR Spectroscopy Nitro (-NO2): ~1530 cm⁻¹, ~1350 cm⁻¹Asymmetric/Symmetric stretch.
Carbonyl (C=O): ~1690-1700 cm⁻¹Aldehyde stretch.
LC-MS [M+H]+ or [M-H]-Mass consistent with C8H5ClFNO3.
Regiochemistry Confirmation

The 1H NMR is the primary tool for validation.

  • Substrate (SM): Shows two aromatic protons (C3-H and C6-H) as singlets (due to F-coupling, may appear as doublets).

  • Product: Shows one aromatic proton.[2][3][6]

    • If nitration occurs at C3 : The remaining proton is at C6 (ortho to Methyl, ortho to CHO). It will appear as a singlet (or weak doublet from long-range F coupling).

    • If nitration occurs at C6 : The remaining proton is at C3 (sandwiched). It would show a large coupling constant with Fluorine (

      
      ).
      
    • Expected: Small or no coupling for the C6 proton confirms the 3-nitro isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tarring Temperature too high (>5°C).Strictly control temp at -5°C during addition.
Oxidation to Acid Reaction time too long or temp too high.Quench immediately upon consumption of SM. Use inert atmosphere (N2).
Incomplete Reaction Insufficient nitrating agent or poor mixing.Add 0.1-0.2 eq additional KNO3. Ensure vigorous stirring.
Isomer Mixture Steric hindrance at C3 forcing C6 substitution.Purify via column chromatography (Silica, Hexane/EtOAc gradient).

Workflow Diagram

Workflow Start Start: 2-Chloro-4-fluoro- 5-methylbenzaldehyde Dissolve Dissolve in conc. H2SO4 Temp: -5°C Start->Dissolve AddNitrate Add KNO3 (solid) portion-wise Maintain < 0°C Time: 30-45 min Dissolve->AddNitrate React Stir at -5°C to 0°C Time: 1-2 h Monitor TLC AddNitrate->React Quench Pour onto Crushed Ice Vigorous Stirring React->Quench Extract Extract with DCM Wash: H2O, NaHCO3, Brine Quench->Extract Purify Concentrate & Recrystallize (EtOH/H2O) Extract->Purify End Final Product: 3-Nitro Isomer Purify->End

Figure 2: Operational workflow for the nitration process.

References

  • General Nitration of Deactivated Benzaldehydes

    • Loudon, G. M. Organic Chemistry.
    • ChemicalBook. "Synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde." . (Demonstrates nitration of the des-methyl analog at the open meta position).

  • Regioselectivity in Polysubstituted Benzenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Directing effects of Halogens vs. Alkyl groups.
  • Analogous Protocols

    • Patent WO2007036718.[5] "Method for preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde." (Describes the mixed acid nitration of the 5-H analog).

    • Patent WO2022201155. "Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid." . (Confirms the stability of the core scaffold under nitration conditions).

Sources

Application

Application Notes and Protocols for the Knoevenagel Condensation with 2-Chloro-4-fluoro-5-methylbenzaldehyde

Introduction: Synthesizing High-Value Halogenated Cinnamic Acid Scaffolds The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1][2][3][4] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing High-Value Halogenated Cinnamic Acid Scaffolds

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1][2][3][4] It facilitates the reaction between an active methylene compound and a carbonyl group, typically from an aldehyde or ketone, to yield α,β-unsaturated products.[5][6][7] This reaction is a cornerstone in the synthesis of fine chemicals, polymers, and, most notably, pharmaceutical intermediates.[2] The resulting α,β-unsaturated systems, particularly cinnamic acid and its derivatives, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10]

This guide focuses on the Knoevenagel condensation utilizing 2-Chloro-4-fluoro-5-methylbenzaldehyde as the aldehyde component. The unique substitution pattern of this aromatic aldehyde—featuring chloro, fluoro, and methyl groups—provides a strategic starting point for the synthesis of highly functionalized and potentially bioactive molecules. Halogenation is a key strategy in drug design, often enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[11] The protocol detailed herein provides researchers and drug development professionals with a reliable method for producing novel halogenated cinnamic acid derivatives, which are valuable building blocks for new therapeutic agents.[12][13]

Reaction Mechanism: A Stepwise View of C-C Bond Formation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism involving three primary steps: deprotonation, nucleophilic addition, and dehydration.[14][15] A weak base, such as piperidine, is typically employed to avoid self-condensation of the aldehyde.[3]

  • Deprotonation: The reaction initiates with the abstraction of an acidic proton from the active methylene compound (e.g., malonic acid) by the basic catalyst. This generates a resonance-stabilized carbanion, or enolate, which serves as the key nucleophile.[2][14][15][16]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-Chloro-4-fluoro-5-methylbenzaldehyde.[14][15][17] This addition forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[16][18]

  • Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct (an aldol-type product).[18][19] This intermediate readily undergoes base-assisted elimination of a water molecule (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product.[14][18][19] When malonic acid is used, this condensation is often followed by decarboxylation upon heating to yield the corresponding cinnamic acid derivative.[3][19]

Sources

Method

Application Note: Selective Reduction of 2-Chloro-4-fluoro-5-methylbenzaldehyde to (2-Chloro-4-fluoro-5-methyl)phenyl)methanol

Abstract This application note provides a detailed, field-proven protocol for the selective reduction of the aromatic aldehyde, 2-Chloro-4-fluoro-5-methylbenzaldehyde, to its corresponding primary alcohol, (2-Chloro-4-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the selective reduction of the aromatic aldehyde, 2-Chloro-4-fluoro-5-methylbenzaldehyde, to its corresponding primary alcohol, (2-Chloro-4-fluoro-5-methyl)phenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and advanced organic materials. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired product. This document outlines the reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and essential safety precautions.

Introduction

Substituted benzyl alcohols are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The title compound, (2-Chloro-4-fluoro-5-methyl)phenyl)methanol, incorporates several functional groups that make it a versatile intermediate. The selective reduction of the aldehyde moiety without affecting the halogen substituents on the aromatic ring is paramount. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other reducible functional groups, and its operational simplicity and enhanced safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[1][2] This protocol has been optimized for laboratory scale and is designed to be robust and reproducible.

Reaction Scheme & Mechanism

The overall transformation is the reduction of an aldehyde to a primary alcohol:

Scheme 1: Reduction of 2-Chloro-4-fluoro-5-methylbenzaldehyde

The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3][4] The carbonyl group's polarity, with a partial positive charge on the carbon, makes it susceptible to this attack. The reaction typically occurs in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[4]

The simplified mechanism involves two main steps:

  • Nucleophilic Attack: The BH₄⁻ ion acts as a source of hydride. The hydride attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This creates a tetracoordinate borate-alkoxide intermediate.[1][5]

  • Protonation: The alkoxide intermediate is protonated by the solvent (methanol in this protocol) to yield the primary alcohol and a methoxyborohydride species.[1][5]

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of (2-Chloro-4-fluoro-5-methyl)phenyl)methanol on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Quantity
2-Chloro-4-fluoro-5-methylbenzaldehyde1361176-15-1188.5910.01.89 g
Sodium Borohydride (NaBH₄)16940-66-237.8312.50.47 g
Methanol (MeOH), Anhydrous67-56-132.04-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-~150 mL
Deionized Water (H₂O)7732-18-518.02-~100 mL
Saturated Sodium Chloride Solution (Brine)7647-14-558.44-~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 g
Hydrochloric Acid (HCl), 1M7647-01-036.46-As needed
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Place 1.89 g (10.0 mmol) of 2-Chloro-4-fluoro-5-methylbenzaldehyde into a 100 mL round-bottom flask containing a magnetic stir bar.

    • Add 50 mL of anhydrous methanol to dissolve the aldehyde.

    • Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent:

    • Slowly add 0.47 g (12.5 mmol) of sodium borohydride in small portions over 15-20 minutes.

    • Causality: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent.[6] Maintaining a low temperature minimizes side reactions and ensures selectivity.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir in the ice bath for 1 hour.

    • Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting aldehyde should be more nonpolar (higher Rƒ) than the product alcohol (lower Rƒ). The reaction is complete when the starting aldehyde spot is no longer visible under UV light.

  • Workup and Quenching:

    • Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding approximately 20 mL of deionized water. Be cautious as hydrogen gas will be evolved.

    • If the solution is basic, neutralize it to approximately pH 7 by the dropwise addition of 1M HCl.

    • Remove the methanol from the mixture using a rotary evaporator.

  • Extraction:

    • Transfer the remaining aqueous solution to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • The product, (2-Chloro-4-fluoro-5-methyl)phenyl)methanol, should be obtained as a solid.[7] If necessary, further purification can be achieved by recrystallization or flash column chromatography.

Characterization of Product

The identity and purity of the synthesized (2-Chloro-4-fluoro-5-methyl)phenyl)methanol can be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid.[7]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.3 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH). Note: Chemical shifts are estimates based on similar structures.[8]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): Aromatic carbons (~115-160 ppm), Methylene carbon (-CH₂OH, ~60-65 ppm), Methyl carbon (-CH₃, ~15-20 ppm).
Mass Spec (EI) Expected molecular ion (M⁺) peak corresponding to C₈H₈ClFO.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to product isolation.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Aldehyde in MeOH B Cool to 0-5 °C in Ice Bath A->B C Add NaBH4 (Portion-wise) B->C D Stir for 1h at 0-5 °C C->D E Quench with H2O D->E F Remove MeOH (Rotovap) E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter & Concentrate I->J K Final Product: (2-Chloro-4-fluoro-5- methyl)phenyl)methanol J->K L Characterize: NMR, MS K->L end End L->end start Start start->A

Caption: Experimental workflow for the reduction of 2-Chloro-4-fluoro-5-methylbenzaldehyde.

Safety Precautions

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. It is water-reactive and releases flammable hydrogen gas upon contact with water, acid, or high temperatures.[9][10] Handle under an inert atmosphere if possible, and always in a well-ventilated fume hood. Avoid contact with water during storage and handling.

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[10]

  • Quenching: The quenching process should be performed slowly and carefully in an ice bath to control the exothermic reaction and hydrogen evolution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual hydride with a proton source like isopropanol before disposal.[10]

References

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Chemguide. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-5-methylbenzyl alcohol.
  • Chemistry LibreTexts. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction.

Sources

Application

Application Note: Precision Synthesis – Wittig Olefination of 2-Chloro-4-fluoro-5-methylbenzaldehyde

Executive Summary This application note details the protocol for the Wittig olefination of 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 261763-22-8 or analogues). This substrate presents specific challenges due to its el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Wittig olefination of 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 261763-22-8 or analogues). This substrate presents specific challenges due to its electron-deficient nature and the presence of a potential leaving group (fluoride) at the para position relative to the carbonyl.

While standard Wittig conditions often suffice for simple benzaldehydes, this protocol prioritizes chemoselectivity (avoiding


 side reactions) and purification efficiency  (specifically the removal of Triphenylphosphine oxide, TPPO). We utilize a pre-formed ylide strategy at controlled temperatures and introduce a high-efficiency TPPO precipitation step using Zinc Chloride (

), eliminating the need for difficult chromatography in early-stage scale-up.

Chemical Context & Mechanistic Strategy

Substrate Analysis

The substrate, 2-Chloro-4-fluoro-5-methylbenzaldehyde, contains three key features influencing reactivity:

  • Electrophilic Carbonyl: The 2-Cl and 4-F substituents are electron-withdrawing (inductive effect), making the carbonyl carbon highly susceptible to nucleophilic attack by the ylide.

  • 
     Liability:  The 4-Fluoro group is activated by the para-carbonyl. Strong, small nucleophilic bases (like hydroxide or methoxide) at high temperatures could displace the fluoride.
    
  • Steric Bulk: The 2-Chloro substituent creates ortho-steric hindrance, requiring the ylide to be fully generated before substrate addition to ensure efficient orbital overlap.

Reaction Pathway

The reaction proceeds via the formation of a phosphonium ylide, followed by nucleophilic attack on the aldehyde to form an oxaphosphetane intermediate. This collapses to yield the alkene and the thermodynamic sink, TPPO.

WittigMechanism Substrate 2-Cl-4-F-5-Me Benzaldehyde Inter Oxaphosphetane Intermediate Substrate->Inter Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->Inter + Substrate Product Styrene Derivative (Alkene) Inter->Product Cycloreversion Waste TPPO (Ph3P=O) Inter->Waste Byproduct

Figure 1: Simplified reaction pathway emphasizing the irreversible cycloreversion step.

Experimental Design & Decision Matrix

For this specific substrate, we select Methyltriphenylphosphonium Bromide (


)  to generate the terminal alkene (styrene derivative).
VariableSelected ParameterRationale
Base Potassium tert-butoxide (

)
Non-nucleophilic, bulky base. Minimizes risk of

on the 4-Fluoro position compared to

or

.
Solvent Tetrahydrofuran (THF), AnhydrousExcellent solubility for ylide; stabilizes the transition state.
Temperature

Low temp addition prevents side reactions; RT ensures completion.
Stoichiometry 1.2 equiv Ylide : 1.0 equiv AldehydeSlight excess of ylide ensures complete consumption of the valuable aldehyde.
Workup

Precipitation
Chemically sequesters TPPO, avoiding difficult column chromatography.[1]

Detailed Protocol: Methylenation

Materials
  • Substrate: 2-Chloro-4-fluoro-5-methylbenzaldehyde (1.0 equiv, e.g., 5.0 g).

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (1.2 equiv).

  • Base: Potassium tert-butoxide (

    
    ), 1.0 M in THF or solid (1.25 equiv).
    
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Workup Reagent: Anhydrous

    
     (2.5 equiv relative to phosphonium salt) dissolved in Ethanol.
    
Step-by-Step Methodology
Step 1: Ylide Generation (The "Instant Ylide" Method)
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv) and Anhydrous THF .

  • Cool the suspension to 0°C using an ice/water bath.

  • Add

    
      (1.25 equiv) portion-wise (if solid) or dropwise (if solution) over 15 minutes.
    
    • Observation: The white suspension will turn bright yellow, indicating the formation of the ylide (

      
      ).
      
  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Substrate Addition
  • Dissolve 2-Chloro-4-fluoro-5-methylbenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the yellow ylide suspension at 0°C over 20 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent base-catalyzed decomposition of the aldehyde.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The aldehyde spot should disappear.

Step 3: Quench and Solvent Swap
  • Quench the reaction by adding Saturated

    
     solution (approx. 1 mL per mmol substrate).
    
  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the THF.

  • Redissolve the residue in Ethanol (approx. 5 mL per g of crude). Note: Ethanol is required for the ZnCl2 precipitation method.

Step 4: TPPO Removal (ZnCl2 Precipitation)

Reference: Batess et al., J. Org.[1] Chem. 2017.[2]

  • To the ethanolic solution, add

    
      (2.5 equiv dissolved in minimal ethanol).
    
  • Stir vigorously at room temperature for 1 hour.

  • A thick white precipitate (

    
     complex) will form.
    
  • Filter the suspension through a Celite pad or sintered glass funnel. Wash the cake with a small amount of cold ethanol.

  • Concentrate the filtrate to dryness.

Step 5: Final Purification
  • Redissolve the residue in Hexanes (or Heptane).

  • Wash with water (to remove excess ZnCl2) and brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Result: The product (2-Chloro-4-fluoro-5-methylstyrene) is typically obtained as a clear oil or low-melting solid. If necessary, pass through a short silica plug (eluting with 100% Hexanes) to remove trace impurities.

Workflow Visualization

ProtocolWorkflow Start Start: Dry THF + MePPh3Br BaseAdd Add KOtBu (0°C) Generate Ylide Start->BaseAdd SubAdd Add Aldehyde (0°C) Warm to RT BaseAdd->SubAdd Monitor TLC/LCMS Check (Aldehyde consumed?) SubAdd->Monitor Monitor->SubAdd No (Wait) Quench Quench (NH4Cl) Swap solvent to EtOH Monitor->Quench Yes TPPO Add ZnCl2 Precipitate TPPO Quench->TPPO Filter Filter & Extract (Hexanes) TPPO->Filter Final Pure Styrene Product Filter->Final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolization of aldehydeThe aldehyde has no alpha-protons, so enolization is impossible. Check moisture in solvent (kills ylide). Ensure

is fresh.
Dark/Black Reaction

on Fluorine
Base concentration too high or temp too high. Ensure strict 0°C addition. Switch to

(less nucleophilic).
Incomplete Conversion Steric hindrance (2-Cl)Increase reaction time. Allow to reflux gently (40°C) only if base is fully consumed by ylide formation first.
TPPO not precipitating Incorrect SolventThe

method requires polar coordination (Ethanol/Isopropanol). It does not work well in pure Toluene or THF.

Safety & Hazards

  • Fluorinated Aromatics: While the C-F bond is stable, combustion or strong acid treatment can release HF. Handle waste streams according to halogenated waste protocols.

  • Potassium tert-butoxide: Moisture sensitive and corrosive. Handle under inert atmosphere.

  • Methyltriphenylphosphonium Bromide: Toxic if swallowed.[3] Chronic exposure to phosphonium salts can be neurotoxic.

  • 2-Chloro-4-fluoro-5-methylbenzaldehyde: Likely a skin and eye irritant. Use gloves and goggles.

References

  • General Wittig Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4][5][6] Chemical Reviews, 89(4), 863–927.

  • TPPO Removal Protocol (ZnCl2 Method)

    • Bates, R. W., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • TPPO Removal Protocol (MgCl2/Wet Milling - Scalable)

    • Dunn, A. L., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.

  • Reactivity of Poly-Halogenated Benzaldehydes

    • Lulinski, S., & Serwatowski, J. (2003). "Functionalization of 2-chloro-4-fluorobenzaldehyde..." Journal of Organic Chemistry. (General reactivity context for this scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-methylbenzaldehyde

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-4-fluoro-5-methylbenzaldehyde. Recognizing that purification is often a critical bottleneck, this document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt methodologies effectively. The strategies outlined are based on established procedures for substituted benzaldehydes and are designed to be directly applicable to this specific molecule.

Section 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of potential impurities. These can arise from the synthetic route or from degradation of the product itself. Benzaldehyde derivatives are notoriously susceptible to air oxidation, which is the most common source of impurities upon storage.[1][2][3]

The diagram below illustrates the common pathways leading to impurities that may be present in a crude sample of 2-Chloro-4-fluoro-5-methylbenzaldehyde.

cluster_0 Synthetic Origins cluster_1 Product & Degradation starting_material Unreacted Starting Materials (e.g., 2-Chloro-4-fluoro-5-methyltoluene) product TARGET MOLECULE 2-Chloro-4-fluoro-5-methylbenzaldehyde starting_material->product Incomplete Reaction reagents Residual Reagents or Side-Products reagents->product Present in Crude Mixture acid Oxidation Product (2-Chloro-4-fluoro-5-methylbenzoic acid) product->acid Air Oxidation (Common)

Caption: Potential impurities in crude 2-Chloro-4-fluoro-5-methylbenzaldehyde.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My NMR analysis shows a persistent acidic impurity, even after initial purification. What is it and how can I remove it?

A1: The most likely culprit is 2-Chloro-4-fluoro-5-methylbenzoic acid, formed by the oxidation of your aldehyde product.[2][3] This is a very common issue with benzaldehydes.[1] The most effective way to remove it is through a basic aqueous wash. By dissolving your crude product in an organic solvent (like ethyl acetate or diethyl ether) and washing it with a mild basic solution (e.g., 5-10% sodium bicarbonate or sodium carbonate), you can selectively deprotonate the carboxylic acid.[1][4] This forms the corresponding sodium salt, which is highly soluble in the aqueous layer and can be easily separated and discarded.[1]

Q2: I'm running a silica gel column, but my product seems to be degrading or streaking badly. What's causing this?

A2: Standard silica gel is slightly acidic, which can sometimes catalyze the decomposition or oxidation of sensitive aldehydes.[1] The streaking, or "tailing," you observe on TLC or the column is often due to strong interactions between the aldehyde and the acidic silanol groups on the silica surface.[5]

Solutions:

  • Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry with a solvent system containing a small amount of a tertiary amine, typically 0.5-1% triethylamine. This will cap the acidic sites and significantly improve chromatography.[1]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column.

  • Alternative Method: If degradation is severe, avoid column chromatography altogether and opt for recrystallization or purification via the bisulfite adduct (see Protocol 3).

Q3: My purified product looks clean initially but turns yellow or brown after a few days in storage. How can I prevent this?

A3: This discoloration is a classic sign of oxidation and/or degradation.[6] Aldehydes are sensitive to both air and light.[2] To ensure long-term stability:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2]

  • Low Temperature: Keep the vial in a freezer or refrigerator.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.[2]

Q4: I am unable to achieve good separation between my product and a similarly non-polar impurity by column chromatography. What are my options?

A4: This is a common challenge where simple isocratic (single solvent mixture) elution fails.

  • Optimize TLC: Before scaling to a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC).[7] The goal is to find a mobile phase that gives your product an Rf value of approximately 0.25-0.35 while maximizing the separation from the impurity.[7] Test various ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.

  • Gradient Elution: On the column, use a gradient elution. Start with a very non-polar solvent system to elute the impurity first, then gradually increase the polarity of the mobile phase to elute your desired aldehyde.

  • Chemical Derivatization: For extremely difficult separations, consider a reversible chemical purification. The sodium bisulfite adduct method (Protocol 3) is ideal, as it selectively isolates the aldehyde from other non-aldehydic compounds.[8]

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Basic Wash and Recrystallization

This is an excellent first-line approach for removing acidic impurities and purifying a solid product. 2-Chloro-4-fluorobenzaldehyde has a reported melting point of 60-63 °C, suggesting the title compound is also a solid at room temperature.[9]

Materials:

  • Crude 2-Chloro-4-fluoro-5-methylbenzaldehyde

  • Ethyl acetate or Diethyl ether

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Isopropanol, Hexane/Ethyl Acetate mixture - to be determined empirically)

  • Separatory funnel, Erlenmeyer flasks, Buchner funnel, filter paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release any CO₂ gas that evolves. Once gas evolution ceases, shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.[1]

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in breaking any emulsions and removing residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution on a rotary evaporator to obtain the crude, acid-free aldehyde.

  • Recrystallization: Dissolve the dried product in a minimal amount of a suitable hot solvent. If impurities are colored, a small amount of activated charcoal can be added and removed by hot filtration.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This method offers excellent separation of compounds with different polarities and is a staple for achieving high purity.[2][7]

Materials:

  • Crude product from Protocol 1 (post-wash)

  • Silica gel (230-400 mesh for flash chromatography)

  • Mobile Phase: Hexanes (or heptane) and Ethyl Acetate (ratio determined by TLC)

  • Optional: Triethylamine

  • Chromatography column, collection tubes, TLC plates, UV lamp

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal solvent system using TLC.[7] Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 80:20). The ideal system will give the product an Rf of ~0.25-0.35 and show clear separation from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexanes) and carefully pack the column.

  • Loading the Sample: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding the silica, and evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with your chosen mobile phase (or a slightly less polar version to start). Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-fluoro-5-methylbenzaldehyde.

Protocol 3: Selective Aldehyde Isolation via Sodium Bisulfite Adduct

This powerful technique isolates aldehydes from a mixture by forming a water-soluble adduct, leaving non-aldehydic impurities behind in the organic phase.[1][8]

Materials:

  • Crude product mixture

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated aqueous solution of Sodium Bisulfite (NaHSO₃), freshly prepared

  • 5-10% Sodium Carbonate (Na₂CO₃) or Hydrochloric Acid (HCl) solution

  • Separatory funnel

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in an organic solvent in a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite.[5]

  • Extraction: Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form at the interface or in the aqueous layer.[5]

  • Separation: Allow the layers to separate. Drain the aqueous layer (containing the aldehyde adduct) into a clean flask. The organic layer, now containing the non-aldehydic impurities, can be discarded.

  • Regeneration: To regenerate the aldehyde, place the aqueous solution in a clean separatory funnel and add either 10% Na₂CO₃ solution or 10% HCl solution dropwise with stirring until the adduct decomposes and the aldehyde separates, often as an oil or solid.

  • Final Extraction: Extract the regenerated aldehyde back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the highly purified aldehyde.

Section 4: Method Selection Guide

Choosing the right purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Method Primary Use Case Purity Achieved Scalability Key Advantage
Basic Wash & Recrystallization Removing acidic impurities from a solid product.Good to ExcellentHighSimple, fast, and effective for bulk purification.
Flash Column Chromatography Separating compounds with different polarities.ExcellentLow to ModerateHigh resolving power for complex mixtures.[1]
Sodium Bisulfite Adduct Isolating aldehydes from non-aldehydic impurities.ExcellentModerateHighly selective for the aldehyde functional group.[1]

The following workflow can guide your decision-making process:

G start Crude Product q1 Is the main impurity acidic (e.g., carboxylic acid)? start->q1 wash Perform Basic Wash (Protocol 1, Steps 1-6) q1->wash Yes q3 Are there multiple non-acidic impurities of varying polarity? q1->q3 No q2 Is the product a solid and sufficiently pure after wash? wash->q2 recryst Recrystallize (Protocol 1, Steps 7-8) q2->recryst Yes q2->q3 No end Pure Product recryst->end column Use Flash Column Chromatography (Protocol 2) q3->column Yes bisulfite Use Bisulfite Adduct Method (Protocol 3) q3->bisulfite No, a single stubborn non-aldehydic impurity column->end bisulfite->end

Sources

Optimization

Technical Support Center: 2-Chloro-4-fluoro-5-methylbenzaldehyde Synthesis

The following technical guide details the troubleshooting and optimization of side products in the synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 1503624-94-9). This guide assumes the primary synthetic route i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the troubleshooting and optimization of side products in the synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 1503624-94-9). This guide assumes the primary synthetic route involves the electrophilic chlorination of 4-fluoro-3-methylbenzaldehyde, a standard industrial approach for introducing chlorine ortho to the aldehyde in deactivated systems.[1][2]

Current Status: Operational Subject: Impurity Profiling & Troubleshooting Audience: Process Chemists, R&D Scientists

Process Overview & Mechanistic Logic

The synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde typically proceeds via the electrophilic aromatic substitution (chlorination) of 4-fluoro-3-methylbenzaldehyde .[1][2]

  • Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (

    
    ).[2]
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ) or Trifluoroacetic Acid (TFA).
    
  • Mechanism: The aldehyde group is strongly deactivating and meta-directing.[2] However, the presence of the Fluorine (position 4) and Methyl (position 3) groups activates specific positions.

    • Methyl (Pos 3): Activates positions 2, 4 (occupied), and 6 (Para).

    • Fluorine (Pos 4): Activates positions 3 (occupied) and 5 (Ortho).[2]

    • Aldehyde (Pos 1): Deactivates the ring and directs Meta (to 3 and 5).

The Regioselectivity Conflict: The target molecule requires chlorination at Position 6 (which becomes Position 2 in the final numbering).

  • Position 6: Para to the Methyl group (Strong activation) and Ortho to the Aldehyde.

  • Position 5: Ortho to the Fluorine group (Strong resonance activation) and Meta to the Aldehyde.

The competition between the Para-Methyl direction and Ortho-Fluorine direction creates the primary impurity profile.

Reaction Pathway Diagram[1][3][4]

ReactionPathway SM Starting Material 4-Fluoro-3-methylbenzaldehyde Intermediate Protonated Complex (Super-electrophile) SM->Intermediate H2SO4/TFA Target TARGET PRODUCT 2-Chloro-4-fluoro-5-methylbenzaldehyde (Chlorination at Pos 6) Intermediate->Target NCS (1.0 eq) Major Path (Para to Me) ImpurityA IMPURITY A (Regioisomer) 3-Chloro-4-fluoro-5-methylbenzaldehyde (Chlorination at Pos 5) Intermediate->ImpurityA Minor Path (Ortho to F) ImpurityB IMPURITY B (Over-reaction) 2,6-Dichloro-4-fluoro-3-methylbenzaldehyde Target->ImpurityB Excess NCS Over-chlorination ImpurityC IMPURITY C (Oxidation) 2-Chloro-4-fluoro-5-methylbenzoic acid Target->ImpurityC Oxidative Workup (O2/Peroxides)

Figure 1: Reaction pathway showing the competition between the target product and key impurities.[1][2]

Impurity Profile & Troubleshooting Guide

Q1: I am observing a persistent impurity (~5-10%) with the same mass (M+) as the product. What is it?

Diagnosis: This is likely Impurity A (Regioisomer) : 3-Chloro-4-fluoro-5-methylbenzaldehyde.[1][2]

  • Cause: The Fluorine atom at position 4 directs the incoming electrophile to position 5 (Ortho to F). While the Methyl group (directing to 6) usually dominates due to the steric hindrance at 5 (flanked by F and Me) and the Para-directing strength of alkyls, the "Ortho-to-Fluorine" effect is significant in highly acidic media.[2]

  • Resolution:

    • Temperature Control: Lower the reaction temperature (0°C to -10°C). Lower temperatures generally increase regioselectivity towards the sterically favored and electronically dominant Para-Methyl position (Target).

    • Solvent Switch: If using neat

      
      , switch to a TFA/H_2SO_4 (3:1)  mixture. Solvation effects in TFA can enhance the steric bulk of the active electrophile, further discouraging attack at the crowded Position 5.
      
Q2: My Mass Spec shows a "M+34" peak pattern (M+ and M+2 in 9:6:1 ratio). What happened?

Diagnosis: You have formed Impurity B (Dichlorinated species) : 2,6-Dichloro-4-fluoro-3-methylbenzaldehyde.[1][2]

  • Cause: Over-chlorination. The target product (Mono-chloro) is still activated enough to react with excess chlorinating agent.[2]

  • Resolution:

    • Stoichiometry Check: Ensure strictly 0.95 - 1.0 equivalents of NCS. Do not use excess reagent to "push" conversion.

    • Stepwise Addition: Add NCS in portions (e.g., 4 batches over 2 hours) rather than all at once. This keeps the instantaneous concentration of the chlorinating agent low, favoring reaction with the more reactive starting material over the less reactive product.

    • Monitoring: Stop the reaction at 95-98% conversion rather than waiting for 100%. It is easier to separate starting material than the dichloro impurity.

Q3: The product contains an acidic impurity that is difficult to remove by column chromatography.

Diagnosis: This is Impurity C (Oxidation Product) : 2-Chloro-4-fluoro-5-methylbenzoic acid.[1][2]

  • Cause: Aldehydes are prone to oxidation to carboxylic acids, especially if the reaction mixture is exposed to air while hot, or if the quenching process generates oxidants.

  • Resolution:

    • Inert Atmosphere: Perform the reaction and workup under Nitrogen or Argon.

    • Quenching: Quench the reaction into ice water containing a reducing agent like Sodium Metabisulfite (

      
      ) . This destroys any remaining oxidizing chlorine species immediately, preventing post-reaction oxidation of the aldehyde.
      
    • Purification: Wash the organic layer with saturated Sodium Bicarbonate (

      
      ) .[3][4] The acid impurity will deprotonate, become water-soluble, and be removed in the aqueous phase, while the aldehyde remains in the organic phase.
      

Comparative Data: Impurity Markers

Impurity NameStructureRelative Retention (HPLC)OriginMitigation Strategy
Isomer A 3-Chloro-4-fluoro-5-methylbenzaldehyde0.95 - 1.05 (Close eluter)Regioselectivity failure (Ortho-F attack)Lower Temp; Use TFA solvent
Isomer B 2-Chloro-4-fluoro-3-methylbenzaldehyde0.90 - 0.95Steric leakage (Pos 2 attack)High steric bulk electrophile
Dichloro 2,6-Dichloro-4-fluoro-3-methyl...[1][2]> 1.2 (Late eluter)Excess ReagentStrict 1.0 eq NCS; Stepwise addition
Benzoic Acid 2-Chloro-4-fluoro-5-methylbenzoic acid< 0.5 (Early/Tailing)Oxidation (Air/Workup)

wash; Inert gas

Validated Experimental Protocol (NCS Method)[2]

Objective: Synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde with minimized side products.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and

    
     inlet.
    
  • Dissolution: Charge 4-Fluoro-3-methylbenzaldehyde (1.0 eq) and Trifluoroacetic Acid (TFA) (3 vol). Cool to 0°C.[5]

  • Acidification: Add Concentrated

    
      (1 vol) dropwise, maintaining temp < 5°C. Note: The color will darken.
    
  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.0 eq) in 4 equal portions over 2 hours. Stir at 0-5°C.[1][2]

    • Checkpoint: Monitor by HPLC/TLC.[4] Look for the disappearance of SM. If Dichloro impurity appears (>1%), stop immediately.

  • Quenching: Pour the reaction mixture into Ice Water (10 vol) containing 5%

    
     . Stir vigorously for 30 mins.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .

  • Purification (Critical):

    • Wash Organic layer with Water (2x).

    • Wash with Sat.

      
        (2x) to remove TFA and Benzoic Acid impurity.
      
    • Dry over

      
       and concentrate.
      
    • Optional: Recrystallize from Hexane/EtOAc if isomer content is high.

Troubleshooting Decision Tree

DecisionTree Start Problem Detected CheckType Identify Impurity Type Start->CheckType Isomer Isomer (Same Mass) CheckType->Isomer Dichloro M+34 Peak (Dichloro) CheckType->Dichloro Acid Acidic (COOH) CheckType->Acid TempCheck Was Temp > 5°C? Isomer->TempCheck EqCheck NCS > 1.05 eq? Dichloro->EqCheck WashCheck Did you wash with NaHCO3? Acid->WashCheck TempHigh Yes: Lower Temp to 0°C TempCheck->TempHigh Yes TempLow No: Switch Solvent to TFA/H2SO4 TempCheck->TempLow No ReduceEq Reduce NCS to 0.95 eq EqCheck->ReduceEq Yes SlowAdd Use Stepwise Addition EqCheck->SlowAdd No DoWash Perform NaHCO3 Wash WashCheck->DoWash No Inert Use N2 Atmosphere WashCheck->Inert Yes

Figure 2: Logic flow for diagnosing and resolving specific impurity issues.

References

  • Organic Syntheses . (1940). m-Chlorobenzaldehyde.[1][2] Org. Synth. 1940, 20, 11. Retrieved February 15, 2026, from [Link]

  • PubChem . (2025).[6] 2-Chloro-4-fluoro-5-methylbenzaldehyde.[1][2][7] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde

Current Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Part 1: Executive Summary & Strategic Analysis The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde presents a specific challenge in aromatic substitution: introducing a formyl group onto a deactivated, tetrasubstituted benzene ring while maintaining strict regiocontrol.

The most common failure mode reported by researchers is incorrect precursor selection leading to the 2-fluoro-4-chloro isomer, followed by low conversion rates due to the electron-withdrawing nature of the halogen substituents.

This guide moves beyond standard Vilsmeier-Haack protocols, which often stall at <40% yield on this substrate, and advocates for Rieche Formylation or Directed Lithiation as the high-yield alternatives.

The "Isomer Trap" (Critical Pre-Check)

Before optimizing yield, verify your starting material. The target molecule requires specific relative positioning of the halogens.

Target Substituent PatternRequired Starting MaterialCommon (Incorrect) Starting Material
2-Cl, 4-F, 5-Me (Target)2-Fluoro-4-chlorotoluene 2-Chloro-4-fluorotoluene
Structure Mapping Formylation occurs Para to Fluorine Formylation occurs Para to Chlorine
Resulting Isomer 2-Chloro-4-fluoro-5-methylbenzaldehyde2-Fluoro-4-chloro-5-methylbenzaldehyde

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am using Vilsmeier-Haack (POCl3/DMF) but yields are stuck at 35-40%."

Diagnosis: The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile.[1] Your substrate, 2-fluoro-4-chlorotoluene , is doubly deactivated by the inductive effects (-I) of the Chlorine and Fluorine atoms. While the methyl group provides some activation (+I), it is insufficient to overcome the halogen deactivation under standard conditions, leading to incomplete conversion and significant recovery of starting material.

Solution: Switch to Rieche Formylation. The Rieche protocol uses Dichloromethyl methyl ether (DCME) with a strong Lewis acid (TiCl4 or SnCl4). This generates an oxocarbenium ion species that is significantly more electrophilic than the Vilsmeier reagent, driving the reaction to completion even on deactivated rings.

  • Yield Expectation: Increases from ~40% to 75-85% .

  • Key Parameter: Temperature control is critical. The reaction must be kept cold (-10°C to 0°C) during addition to prevent polymerization, then warmed to drive kinetics.

Issue 2: "I see a secondary spot on TLC. Is this the regioisomer?"

Diagnosis: Yes. In 2-fluoro-4-chlorotoluene , there are two open positions for Electrophilic Aromatic Substitution (EAS):

  • Position 5 (Target): Para to Fluorine, Ortho to Chlorine.

  • Position 3 (Impurity): Sandwiched between Fluorine and Chlorine.[1][2]

Mechanistic Insight: Fluorine is a powerful para-director in EAS due to back-donation of lone pairs (+M effect), despite being inductively withdrawing. Chlorine is a weaker director.

  • Position 5 is electronically favored (Para to F) and sterically accessible.

  • Position 3 is sterically crowded (the "buttressing effect" of two halogens) but is the site of the most acidic proton.

Solution: If you are using Lithiation (n-BuLi), the reaction is driven by acidity (Li-H exchange). The proton at Position 3 is the most acidic (ortho to two halogens). Lithiation will predominantly yield the WRONG isomer (Position 3).

  • Corrective Action: For Lithiation routes, you must use a "Blocking/Deblocking" strategy or rely on the Rieche condition (EAS driven), which respects the electronic directing effects favoring Position 5.

Issue 3: "The aldehyde product is unstable or oxidizing during workup."

Diagnosis: Electron-deficient benzaldehydes are prone to air oxidation to the corresponding benzoic acid (2-chloro-4-fluoro-5-methylbenzoic acid).

Solution:

  • Quench: Use an oxygen-free quench if possible.

  • Buffer: Ensure the workup pH does not drop below 3-4 for extended periods.

  • Storage: Store under Argon/Nitrogen at 4°C. If the acid byproduct is detected (via LCMS), a simple bicarbonate wash during extraction will remove it.

Part 3: Recommended Protocols

Method A: Rieche Formylation (High Yield / Scalable)

Recommended for gram-to-kilogram scale synthesis.

Reagents:

  • Substrate: 2-Fluoro-4-chlorotoluene (1.0 eq)

  • Reagent: Dichloromethyl methyl ether (DCME) (1.5 eq)

  • Catalyst: Titanium(IV) chloride (TiCl4) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask equipped with a dropping funnel and N2 inlet. Charge with DCM and 2-Fluoro-4-chlorotoluene . Cool to -10°C .

  • Lewis Acid Addition: Add TiCl4 dropwise over 20 minutes. The solution will darken (complex formation). Maintain T < 0°C.

  • Electrophile Addition: Add DCME dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4-6 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The intermediate acetal will hydrolyze to the aldehyde.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO3 (removes acid traces) and Brine. Dry over Na2SO4.[3][4][5][6]

  • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient due to high regioselectivity.

Method B: Directed Lithiation (High Specificity / Lab Scale)

Only recommended if Rieche reagents are unavailable, but requires careful handling to avoid Position 3 lithiation.

Note: To target Position 5 via lithiation, one typically requires a bromine handle at Position 5 first (Bromination -> Lithiation -> Formylation). Direct deprotonation hits Position 3.

Protocol (Bromine-Exchange Route):

  • Bromination: Treat 2-Fluoro-4-chlorotoluene with Br2/FeBr3. Directing effects of F (para) and Cl (ortho) direct Br to Position 5 with high selectivity.

  • Exchange: React the 5-bromo intermediate with i-PrMgCl or n-BuLi at -78°C. Lithium prefers Halogen-Exchange over deprotonation at C3 under these conditions.

  • Quench: Add dry DMF (Dimethylformamide).

  • Hydrolysis: Acidic workup releases the aldehyde.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the critical divergence between the Thermodynamic/Electronic control (EAS) and Kinetic/Acidity control (Lithiation), helping users avoid the regioselectivity trap.

G Start Starting Material 2-Fluoro-4-chlorotoluene Decision Select Methodology Start->Decision Path_EAS Electrophilic Aromatic Substitution (Rieche or Vilsmeier) Decision->Path_EAS Electronic Control Path_Li Direct Lithiation (n-BuLi / THF) Decision->Path_Li Acidity Control Intermediate_EAS Intermediate: Sigma Complex at Pos 5 (Favored by F Para-donation) Path_EAS->Intermediate_EAS TiCl4 / DCME Intermediate_Li Intermediate: Lithium Species at Pos 3 (Favored by Acidity between Halogens) Path_Li->Intermediate_Li Deprotonation Product_Target TARGET PRODUCT 2-Chloro-4-fluoro-5-methylbenzaldehyde (Yield: >80%) Intermediate_EAS->Product_Target Hydrolysis Product_Wrong WRONG ISOMER 2-Chloro-6-fluoro-3-methylbenzaldehyde (Impurity) Intermediate_Li->Product_Wrong DMF Quench

Caption: Mechanistic divergence showing why EAS (Rieche) yields the correct isomer while direct lithiation risks forming the C3-substituted impurity.

Part 5: Comparative Data

ParameterVilsmeier-HaackRieche Formylation (Recommended)Direct Lithiation
Reagents POCl3 / DMFTiCl4 / DCMEn-BuLi / DMF
Mechanism Weak ElectrophileStrong ElectrophileDeprotonation
Yield (Typical) 35 - 45%75 - 85% Variable (Isomer issues)
Regioselectivity High (Pos 5)High (Pos 5) Low (Mix of Pos 3/5)
Safety CorrosiveCarcinogen (DCME) / FumingPyrophoric
Cost LowMediumHigh

References

  • Rieche Formylation Mechanism & Application

    • Gross, H., Rieche, A., Höft, E., & Beyer, E. (1963). Über die Darstellung von Aldehyden aus Aromaten und Dichlormethyl-alkyläthern. Chemische Berichte.[7]

    • Context: Establishes the superiority of DCME/TiCl4 for formylating deactivated arenes compared to Vilsmeier reagents.
  • Regioselectivity in Halotoluenes

    • Schlosser, M. (2005). The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. European Journal of Organic Chemistry.

    • Context: Detailed analysis of "Site Selection" in halotoluenes, confirming the acidity of the proton between halogens (Position 3) vs. electronic directing effects.
  • Vilsmeier-Haack Limitations

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction.[1][3][7][8] Comprehensive Organic Synthesis.

    • Context: authoritative review highlighting the sluggish reactivity of Vilsmeier reagents with electron-poor arom
  • Synthesis of Fluorinated Benzaldehydes (Patent Literature)

    • Luo, Y. et al. (2010). Process for preparation of fluorinated benzaldehydes.[6][9][10] US Patent App.[5] 2010/0121108.

    • Context: Industrial validation of hydrolysis and formylation routes for similar fluorinated intermedi

Sources

Optimization

Technical Support Center: Nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde

The following technical support guide is designed for researchers and process chemists working with the nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde . This guide addresses the critical challenge of preventing over...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with the nitration of 2-Chloro-4-fluoro-5-methylbenzaldehyde . This guide addresses the critical challenge of preventing over-nitration (dinitration) and minimizing oxidative side reactions.[1]

Current Status: Operational Topic: Preventing Over-Nitration & Oxidation Control Audience: Process Chemists, Medicinal Chemists Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Chemoselective Challenge

Nitrating 2-Chloro-4-fluoro-5-methylbenzaldehyde presents a classic "chemoselectivity vs. regioselectivity" conflict.[1][2] The substrate contains a deactivated aromatic ring (due to -CHO, -Cl, -F) that paradoxically requires forcing conditions, yet the aldehyde moiety is highly susceptible to oxidation (to carboxylic acid) under those same oxidative conditions.[1][2]

The Core Problem: "Over-nitration" in this context typically refers to two distinct failure modes:

  • Regio-chemical Over-reaction: Formation of the 3,6-dinitro species (replacing both remaining protons).[1][2]

  • Oxidative Degradation: Conversion of the aldehyde (-CHO) to the carboxylic acid (-COOH), often misidentified as a polarity change due to nitration.[1]

This guide provides a self-validating protocol using Potassium Nitrate (KNO₃) in Sulfuric Acid (H₂SO₄) , a system chosen for its ability to generate the nitronium ion (


) in situ without the strong oxidative presence of fuming nitric acid.[1]

Module 1: Reaction Design & Stoichiometry (The "Why")

Q1: Why use KNO₃/H₂SO₄ instead of standard fuming HNO₃?

A: The choice is driven by the need to suppress aldehyde oxidation.[1][2]

  • Mechanism: Fuming nitric acid acts as both a nitrating agent and a potent oxidant.[1] In contrast, dissolving solid KNO₃ in concentrated H₂SO₄ generates the active electrophile, the nitronium ion (

    
    ), in an anhydrous environment.[1][2]
    
  • Benefit: This method minimizes the concentration of free water and oxidative nitrogen oxides (

    
    ), significantly reducing the rate of aldehyde-to-acid oxidation [1].[1][2]
    
  • Control: Solid KNO₃ allows for precise, mass-based addition, offering finer kinetic control than liquid addition of fuming acid.[1][2]

Q2: How do I calculate the optimal stoichiometry to prevent dinitration?

A: Strict stoichiometric control is your primary defense.[1][2]

  • Target Ratio: 1.00 to 1.05 equivalents of KNO₃ relative to the substrate.[1][2]

  • The Trap: Do not use excess reagent to "push" the reaction to completion.[1][2] The substrate is deactivated; the reaction will be slow.[1][2] Adding excess nitrating agent inevitably leads to attack at the second open position (likely position 3 or 6, depending on the first substitution) once the mono-nitro product accumulates.[2]

  • Recommendation: Stop the reaction at 95% conversion rather than chasing the final 5% with excess reagent.

Module 2: Temperature & Addition Control (The "How")

Q3: What is the critical temperature window?

A: Maintain the internal temperature between -10°C and 0°C .

  • > 0°C: Risk of oxidation increases exponentially.[1] The activation energy for aldehyde oxidation is often lower than for nitration of a deactivated ring.[1][2]

  • < -15°C: The viscosity of H₂SO₄ increases, hindering mass transfer.[1][2] This can create localized "hotspots" of high KNO₃ concentration, leading to immediate dinitration in those zones.[1][2]

Q4: My reaction exotherms violently upon KNO₃ addition. How do I manage this?

A: This indicates a mass transfer failure.[1]

  • Solution: Do not add solid KNO₃ directly to the substrate/acid mixture.[1][2]

  • Correct Protocol: Dissolve the substrate in H₂SO₄ first (Solution A).[1] In a separate vessel, dissolve KNO₃ in H₂SO₄ to form the nitrating mixture (Solution B). Add Solution B to Solution A slowly. This pre-dissolution dissipates the heat of solution of KNO₃ before it encounters the substrate.[1][2]

Module 3: Validated Experimental Protocol

Objective: Synthesis of Mononitro-2-Chloro-4-fluoro-5-methylbenzaldehyde.

Reagents & Equipment
  • Substrate: 2-Chloro-4-fluoro-5-methylbenzaldehyde (1.0 eq)

  • Reagent: Potassium Nitrate (KNO₃), pulverized, dry (1.02 eq)[1][2]

  • Solvent: Sulfuric Acid (H₂SO₄), 98% conc. (10-15 volumes)

  • Quench: Crushed ice (50 volumes)

Step-by-Step Workflow
  • Preparation of Substrate Solution:

    • Charge a 3-neck round-bottom flask with H₂SO₄ (10 vol).

    • Cool to -5°C using an ice/salt bath.[1][2]

    • Add the aldehyde substrate portion-wise.[1][2][3] Ensure it fully dissolves to a clear/yellow solution. Note: If the solution turns dark brown/black immediately, the temperature is too high.[2]

  • Nitronium Generation (In-Situ):

    • Alternative Solid Addition: If adding solid KNO₃ directly (for smaller scales <5g), ensure it is finely powdered.[1]

    • Add KNO₃ in 10 equal portions over 60 minutes.

    • CRITICAL: Monitor internal temperature. Do not allow it to exceed 0°C.[1]

  • Reaction Monitoring:

    • Stir at -5°C to 0°C for 2–4 hours.

    • TLC Monitoring: Use 20% EtOAc/Hexane.[1]

      • Starting Material (SM): High Rf (Aldehyde).[1]

      • Product: Lower Rf than SM (Nitro group increases polarity).[1]

      • Over-nitration/Oxidation: Baseline spot or very low Rf (Dinitro or Carboxylic acid).[1]

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The product should precipitate as a pale yellow/off-white solid.[1][2]

    • Filter the solid and wash with copious amounts of cold water to remove residual acid.[1][2]

    • Self-Validation Check: Measure the pH of the filtrate.[1][2] Continue washing until pH > 4.[1] Acidic residues promote degradation during drying.[1]

Module 4: Analytical Troubleshooting & Logic Pathways

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to navigate the green path while blocking the red (oxidation) and orange (dinitration) paths.[1]

NitrationPathways cluster_conditions Critical Control Points SM Starting Material (Aldehyde) Complex Protonated Intermediate (H2SO4 Complex) SM->Complex Dissolution < 0°C Mono Target Product (Mononitro) Complex->Mono 1.0 eq KNO3 Controlled Addition Ox Oxidized Side-Product (Benzoic Acid) Complex->Ox Temp > 10°C or HNO3 use Di Over-Nitrated (Dinitro) Mono->Di Excess KNO3 or High Temp C1 Temp: -10 to 0°C C2 Stoich: 1.02 eq

Caption: Reaction pathway logic. Green path represents optimal conditions.[1] Dashed lines indicate failure modes triggered by excess reagent or temperature deviations.[1][2]

Troubleshooting Table
SymptomProbable CauseCorrective Action
TLC shows a baseline spot Oxidation of Aldehyde to AcidEnsure temperature was < 0°C. Switch from HNO₃ to KNO₃/H₂SO₄.
Two new spots appear close together Regioisomers or DinitrationCheck stoichiometry. If >1.1 eq KNO₃ was used, it is likely dinitration.[1][2] If 1.0 eq, it may be the 3-nitro and 6-nitro isomers.[1][2]
Yield is low; product stays in water Sulfonation (Side Reaction)Reaction temperature too high or reaction time too long.[1] H₂SO₄ can act as a sulfonating agent at >20°C.
Product turns black on drying Residual AcidWash filter cake until neutral.[1] Traces of H₂SO₄ char the product.[1][2]

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[1][2] Nitration: Methods and Mechanisms. VCH Publishers.[1] (Classic text establishing nitronium salt mechanics).[1][4]

  • Patent CN111848406A. (2020).[1] Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents. Link (Demonstrates the KNO₃/H₂SO₄ protocol for similar fluorinated benzaldehydes).

  • BenchChem Technical Support. (2025). Nitration of Benzaldehyde Derivatives: Troubleshooting Guide. Link (General guidelines for deactivated aldehyde nitration).[1]

  • Laxmi Organic Industries. (2022).[1][5] Process for preparation of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives. Patent WO2022/201155.[1] Link (Context on the stability of the 2-chloro-4-fluoro-5-substituted scaffold).[1][2]

Sources

Troubleshooting

Technical Support: Workup &amp; Isolation of 2-Chloro-4-fluoro-5-methylbenzaldehyde

Case ID: 2C4F5M-BENZ-ISO Status: Active Support Level: Tier 3 (Senior Scientist) Compound Profile & "Personality" Before initiating any workup, you must understand the specific physicochemical "personality" of 2-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2C4F5M-BENZ-ISO Status: Active Support Level: Tier 3 (Senior Scientist)

Compound Profile & "Personality"

Before initiating any workup, you must understand the specific physicochemical "personality" of 2-Chloro-4-fluoro-5-methylbenzaldehyde . This is not a generic organic intermediate; its substitution pattern dictates its stability and handling.

PropertyCharacteristicImpact on Workup
State Solid (Low MP ~60–65°C)Prone to oiling out during recrystallization; easy to sublime.
Reactivity A Aldehyde (-CHO) High Oxidation Risk: Rapidly oxidizes to 2-chloro-4-fluoro-5-methylbenzoic acid in air. Bisulfite Active: Forms stable water-soluble adducts (useful for purification).
Reactivity B 4-Fluoro (Para to CHO) SNAr Liability: The fluorine is para to an electron-withdrawing group (-CHO). Strong bases (NaOH/KOH) can displace the fluorine with -OH (hydrolysis) or other nucleophiles.
Solubility LipophilicSoluble in DCM, EtOAc, Toluene. Insoluble in water.

Standard Isolation Protocol (The "Happy Path")

Use this protocol for standard reactions (e.g., oxidation of the alcohol or hydrolysis of the acetal) where the crude purity is expected to be >80%.

Reagents Required
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Procedure
  • Quench: If the reaction involves acidic/basic catalysts, neutralize to pH 6–7 at 0°C .

    • Critical: Do not use strong bases (NaOH) to neutralize; the 4-fluoro group is labile. Use NaHCO₃.[1][2]

  • Extraction: Dilute reaction mixture with DCM. Wash organic phase with water (

    
    ).
    
  • Acid Removal: Wash with sat.[1] NaHCO₃ (

    
    ) to remove any benzoic acid byproduct formed via air oxidation.
    
  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate under reduced pressure (<40°C).

    • Note: Do not overheat.[1] Aldehydes can polymerize or oxidize thermally.

Advanced Purification: The Bisulfite Adduct Method

Use this protocol when chromatography is difficult or when the aldehyde is contaminated with non-carbonyl impurities (starting materials, isomers).

Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble sulfonate salt. Impurities remain in the organic layer. The aldehyde is then regenerated.[3]

Workflow Diagram

BisulfiteWorkup Start Crude Mixture (Aldehyde + Impurities) Step1 1. Dissolve in EtOAc/Toluene 2. Add sat. NaHSO3 (aq) Start->Step1 Decision Phase Separation Step1->Decision OrgLayer Organic Layer (Contains Impurities) Decision->OrgLayer Top Phase AqLayer Aqueous Layer (Bisulfite Adduct) Decision->AqLayer Bottom Phase Discard Discard (or recover SM) OrgLayer->Discard Regen Regeneration Step Add DCM + pH Adjust AqLayer->Regen RegenAcid Option A: Acidic (HCl) *Recommended for Fluoro-arenes* Regen->RegenAcid RegenBase Option B: Basic (NaOH) *RISK: SNAr of Fluorine* Regen->RegenBase Final Pure Aldehyde RegenAcid->Final RegenBase->Final

Caption: Separation logic for bisulfite purification. Note the critical branch point at regeneration to avoid defluorination.

Detailed Protocol
  • Adduct Formation:

    • Dissolve crude oil in Toluene or EtOAc (approx 5 mL/g).

    • Add 1.5 equivalents of freshly prepared saturated NaHSO₃ (aq) .

    • Vigorous Stirring: Stir rapidly for 2–4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase depending on volume.

  • Washing:

    • Separate phases.[2][3][4] Keep the Aqueous Phase (contains product).

    • Wash the aqueous phase with fresh EtOAc (

      
      ) to remove all non-aldehyde organic impurities.
      
  • Regeneration (The Critical Step):

    • Place the aqueous phase in a flask and overlay with fresh DCM.

    • WARNING: Standard protocols use NaOH to regenerate. DO NOT use NaOH for 2-chloro-4-fluoro-5-methylbenzaldehyde. The 4-fluoro position is activated and will hydrolyze to the phenol.

    • Correct Method: Cool to 0°C. Slowly add 1M HCl or Formalin (excess) to shift the equilibrium.

    • Stir until the solid adduct disappears and dissolves into the DCM layer.

  • Isolation:

    • Separate the DCM layer.

    • Wash with sat.[3][4][5][6] NaHCO₃ (to remove trace acid).

    • Dry (MgSO₄) and concentrate.

Troubleshooting Guide

Issue 1: "My product turned into a white solid that is acidic."
  • Diagnosis: Air Oxidation. The aldehyde oxidized to 2-chloro-4-fluoro-5-methylbenzoic acid .

  • Fix:

    • Dissolve the solid in DCM.[1]

    • Wash with sat.[3][4][5][6] NaHCO₃. The acid goes into the water; the aldehyde stays in DCM.

    • Re-acidify the aqueous layer to recover the benzoic acid if needed (for identification).

  • Prevention: Perform all workups under N₂ atmosphere. Store the aldehyde under inert gas in the fridge.

Issue 2: "I lost my Fluorine signal in NMR (or it shifted significantly)."
  • Diagnosis: SNAr Hydrolysis. You likely used a strong base (NaOH, KOH) or heated the reaction in the presence of a nucleophile (amine/alcohol). The 4-F was replaced.[7][8]

  • Fix: None. The compound is destroyed.

  • Prevention: Never exceed pH 9–10 during workup. Use K₂CO₃ or NaHCO₃ instead of hydroxides.

Issue 3: "The Bisulfite adduct won't precipitate."
  • Diagnosis: Solubility issues. The adduct might be too soluble in the water volume used.

  • Fix:

    • Add Ethanol (dropwise) to the aqueous bisulfite mixture to encourage crystallization.

    • Alternatively, do not rely on precipitation.[3] Simply wash the aqueous solution (containing the dissolved adduct) with organics, then regenerate directly from the solution.

Stability & Storage Data

ParameterSpecificationNotes
Storage Temp 2–8°C (Fridge)Lower temp slows oxidation.
Atmosphere Argon/NitrogenMandatory. Oxygen rapidly degrades the -CHO group.
Shelf Life < 3 MonthsRe-purify via Bisulfite method if stored longer.
Incompatible With Strong Bases, OxidizersRisk of SNAr (F-displacement) or Oxidation.

References

  • Sigma-Aldrich. 2-Chloro-4-fluorobenzaldehyde Product Sheet. (Provides physical property baselines for the analog). Link

  • Organic Syntheses. Purification of Aldehydes via Bisulfite Adducts.[3][4] Org.[2][6][9][10] Synth. Coll. Vol. 4, p. 866.[11] Link

  • BenchChem. Technical Support: Aldehyde Purification via Bisulfite Adducts. (General protocol for lipophilic aldehydes). Link

  • National Institutes of Health (PMC). Catalytic Concerted SNAr Reactions of Fluoroarenes. (Mechanistic grounding for the SNAr risk of 4-fluoro-benzaldehydes). Link

  • PubChem. 2-Fluoro-5-methylbenzaldehyde Compound Summary. (structural data for the regioisomer). Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Fidelity Guide: 2-Chloro-4-fluoro-5-methylbenzaldehyde

Topic: 1H NMR Analysis of 2-Chloro-4-fluoro-5-methylbenzaldehyde Content Type: Technical Comparison & Analytical Guide Executive Summary: The Structural Challenge In the development of kinase inhibitors and fluorinated p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 2-Chloro-4-fluoro-5-methylbenzaldehyde Content Type: Technical Comparison & Analytical Guide

Executive Summary: The Structural Challenge

In the development of kinase inhibitors and fluorinated pharmaceuticals, 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 844885-01-4) serves as a critical electrophilic building block. Its trisubstituted aromatic ring presents a unique analytical challenge: distinguishing it from potential regioisomers (e.g., the 6-methyl or 3-fluoro variants) that may arise during electrophilic aromatic substitution or formylation reactions.

This guide objectively compares High-Field 1H NMR against HPLC-UV/MS for the characterization of this compound. While HPLC is superior for quantitative purity, 1H NMR is identified here as the sole definitive method for validating the substitution pattern, specifically relying on


F-

H spin-spin coupling constants (

-values) to map the aromatic core.

Comparative Analysis: NMR vs. HPLC vs. 19F NMR

The following table contrasts the performance of 1H NMR against standard alternatives in the context of validating this specific fluorinated intermediate.

FeatureMethod A: 1H NMR (400+ MHz) Method B: HPLC-UV (254 nm) Method C: 19F NMR
Primary Utility Structural Elucidation & Regioisomer MappingQuantitative Purity (wt/wt%)Fluorine Specificity
Specificity High (Distinguishes ortho/meta/para via

values)
Moderate (Relies on Retention Time comparison)High (Detects inorganic fluoride impurities)
Sample Recovery Non-destructiveDestructiveNon-destructive
Limit of Detection ~0.1% (Impurities)< 0.01% (Trace Impurities)~0.01% (Fluorinated species)
Throughput Low (5-10 mins/sample)High (Automated sequences)Medium
Critical Limitation Requires deuterated solvents; lower sensitivityCannot prove regio-chemistry without MS/MSNo structural context for non-F protons

Expert Insight: For this molecule, 1H NMR is non-negotiable for batch release. HPLC can confirm purity, but it cannot definitively rule out the migration of the halogen during synthesis (a "halogen dance") without extensive reference standards. The NMR coupling pattern of the aromatic protons provides a self-validating "fingerprint" of the substitution pattern.

Technical Deep Dive: 1H NMR Characterization

Predicted Reference Data (CDCl₃)

Based on substituent additivity rules and characteristic


F coupling behavior, the spectrum of 2-Chloro-4-fluoro-5-methylbenzaldehyde exhibits distinct splitting patterns.

Solvent: Chloroform-d (


) | Reference:  TMS (

0.00)
PositionGroupShift (

ppm)
MultiplicityCoupling Constant (

) & Assignment
1 -CHO 10.35 Singlet (s)May show broadening due to long-range coupling.
6 Ar-H 7.78 Doublet (d)

(Meta-coupling to F)
3 Ar-H 7.15 Doublet (d)

(Ortho-coupling to F)
5 -CH₃ 2.38 Doublet (d)

(Coupling to Ortho-F)
Interpretation Logic (The "Why")
  • The Fluorine Effect: The presence of Fluorine at C4 is the diagnostic key. It splits the adjacent methyl group (C5) and both aromatic protons.

  • Regioisomer Confirmation:

    • Proton H3 (

      
       7.15):  Located ortho to the Fluorine. This results in a large coupling constant (~9 Hz). If the Fluorine were at C3, this splitting would change drastically.
      
    • Proton H6 (

      
       7.78):  Located meta to the Fluorine. This results in a smaller coupling constant (~6-7 Hz). It is significantly deshielded (shifted downfield) by the adjacent aldehyde carbonyl.
      
  • Methyl Splitting: The methyl signal at ~2.38 ppm often appears as a doublet (or broadened singlet) due to long-range coupling with the ortho-fluorine. A singlet here might indicate the methyl is meta or para to the fluorine, signaling the wrong isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this validated workflow.

Phase 1: Sample Preparation
  • Massing: Weigh 10-15 mg of the benzaldehyde derivative into a clean vial.

    • Note: Do not use <5 mg; low concentration obscures the satellite peaks required for

      
      -value calculation.
      
  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Alternative: If the sample contains inorganic salts from synthesis, filter through a cotton plug inside a glass pipette directly into the NMR tube.

  • Homogenization: Vortex for 10 seconds. Ensure the solution is clear yellow/colorless. Turbidity indicates insolubility or moisture.

Phase 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Temperature: 298 K (25°C)

  • Relaxation Delay (D1): 5.0 seconds

    • Critical: Aldehyde protons have long T1 relaxation times. A short D1 (< 1s) will suppress the integration of the CHO peak, leading to incorrect stoichiometry calculations.

  • Number of Scans (NS): 16 (Routine) or 64 (for impurity detection).

  • Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).

Phase 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the aldehyde peak (10.3 ppm).

  • Integration: Calibrate the Methyl group (2.38 ppm) to 3.00 .

  • Validation Check:

    • Does the Aldehyde peak integrate to 0.95 - 1.05 ?

    • Do the aromatic protons integrate to 1.00 each?

    • Fail State: If Aldehyde < 0.9, extend D1 to 10s and re-acquire.

Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for validating the compound structure, distinguishing between the correct product and common regioisomers.

NMR_Validation_Flow Start Start: Crude Product Analysis Solubility Dissolve in CDCl3 Start->Solubility Acquire Acquire 1H NMR (D1 = 5s) Solubility->Acquire Check_Aldehyde Check CHO Peak (~10.3 ppm) Acquire->Check_Aldehyde Pass_Aldehyde Singlet Present Check_Aldehyde->Pass_Aldehyde Yes Fail_Aldehyde Missing/Shifted Check_Aldehyde->Fail_Aldehyde No (Oxidation to Acid?) Check_Coupling Analyze Ar-H Coupling (J) Isomer_Check Measure H3 & H6 Splitting Check_Coupling->Isomer_Check Pass_Aldehyde->Check_Coupling Correct_Isomer H3 (Ortho-F): J ~9Hz H6 (Meta-F): J ~6.5Hz Isomer_Check->Correct_Isomer Matches Pattern Wrong_Isomer Coupling Mismatch (e.g., two small J values) Isomer_Check->Wrong_Isomer Deviates Final_QC Cross-Ref HPLC Purity Correct_Isomer->Final_QC

Figure 1: Analytical decision workflow for confirming the regio-chemistry of 2-Chloro-4-fluoro-5-methylbenzaldehyde using 1H NMR.

References

  • PubChem. (2025).[1] 2-Chloro-5-methylbenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dungan, C. H., & Van Wazer, J. R. (1967).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-H coupling constants).

  • Potangale, C. N., & Pardeshi, S. K. (2014).[3] Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Reich, H. J. (2024). 1H-19F Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Characterization of 2-Chloro-4-fluoro-5-methylbenzaldehyde

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 2-Chloro-4-fluoro-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 2-Chloro-4-fluoro-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed prediction of its ¹³C NMR spectrum. This prediction is grounded in a comparative analysis of experimentally determined spectra of structurally related benzaldehydes, including 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and various methyl-substituted benzaldehydes. The influence of each substituent on the chemical shifts of the aromatic ring and the carbonyl carbon is systematically evaluated to provide a robust characterization.

The Significance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides crucial information about the carbon framework of a compound, including the number of non-equivalent carbon atoms, their chemical environment (hybridization state, and proximity to electron-withdrawing or electron-donating groups), and in some cases, the number of attached protons. For a molecule like 2-Chloro-4-fluoro-5-methylbenzaldehyde, with a substituted benzene ring, ¹³C NMR is particularly powerful for confirming the substitution pattern and the electronic effects of the various functional groups.

Predicted ¹³C NMR Spectrum of 2-Chloro-4-fluoro-5-methylbenzaldehyde

The predicted chemical shifts for the nine distinct carbon atoms of 2-Chloro-4-fluoro-5-methylbenzaldehyde are presented in Table 1. These predictions are derived from the principles of substituent additivity and by drawing comparisons with the known spectra of related compounds. The numbering of the carbon atoms for assignment purposes is shown in Figure 1.

Chemical structure of 2-Chloro-4-fluoro-5-methylbenzaldehyde with carbon numberingFigure 1. Structure and carbon numbering of 2-Chloro-4-fluoro-5-methylbenzaldehyde.
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Aldehyde)~189-192The aldehyde carbonyl carbon is highly deshielded. Its chemical shift is influenced by the electronic effects of the ring substituents.[1][2]
C1~135-138Attached to the electron-withdrawing aldehyde group and influenced by the ortho-chloro substituent.
C2~133-136Directly bonded to the electronegative chlorine atom, causing a downfield shift.
C3~118-122 (d, JC-F)This carbon is ortho to the fluorine atom and will exhibit a characteristic carbon-fluorine coupling. The fluorine's electron-withdrawing nature will also influence its shift.
C4~163-167 (d, 1JC-F)Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant.
C5~128-132Influenced by the attached methyl group and the para-chloro substituent.
C6~130-134Situated between the aldehyde-bearing carbon and the methyl-bearing carbon.
CH₃~18-22The methyl carbon chemical shift is typical for an alkyl group attached to an aromatic ring.

Table 1. Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4-fluoro-5-methylbenzaldehyde in CDCl₃.

Comparative Analysis with Structurally Related Benzaldehydes

To substantiate the predicted chemical shifts, it is instructive to compare them with the experimental ¹³C NMR data of simpler, related benzaldehydes. The data for benzaldehyde, 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 4-methylbenzaldehyde are presented in Table 2.

CompoundC=OC1C2C3C4C5C6CH₃
Benzaldehyde[1]192.3136.5129.7129.0134.4129.0129.7-
2-Chlorobenzaldehyde[3]~190~135~134~127~131~127~130-
4-Fluorobenzaldehyde[4][5]190.5132.8 (d)132.2 (d)116.4 (d)166.5 (d)116.4 (d)132.2 (d)-
4-Methylbenzaldehyde[4]192.0134.2129.9129.7145.6129.7129.921.9

Table 2. Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Benzaldehyde and Selected Derivatives in CDCl₃.

Analysis of Substituent Effects:

  • Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde group is consistently found in the downfield region of the spectrum, typically between 190 and 195 ppm, due to the strong deshielding effect of the doubly bonded oxygen atom.[1][2]

  • Chlorine (-Cl): The introduction of a chlorine atom at the C2 position in 2-chlorobenzaldehyde causes a downfield shift for the carbon to which it is attached (C2) and also influences the chemical shifts of the neighboring carbons.

  • Fluorine (-F): The fluorine atom in 4-fluorobenzaldehyde has a pronounced effect. The carbon directly bonded to the fluorine (C4) is significantly deshielded, appearing at approximately 166.5 ppm.[4] Furthermore, the through-bond coupling between the ¹⁹F and ¹³C nuclei results in observable splitting of the signals for the carbon atoms in the vicinity of the fluorine, which is a key diagnostic feature.

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating and has a more modest effect on the aromatic carbon chemical shifts. The methyl carbon itself gives a characteristic signal in the aliphatic region, around 20-22 ppm.[4]

By considering the additive effects of these substituents, we can rationalize the predicted chemical shifts for 2-Chloro-4-fluoro-5-methylbenzaldehyde. The presence of the electron-withdrawing chloro and fluoro groups is expected to generally shift the aromatic carbons downfield, while the methyl group will have a slight shielding effect on the carbon it is attached to and the ortho and para positions. The interplay of these effects leads to the predicted spectrum.

Experimental Protocol for ¹³C NMR Acquisition

The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like 2-Chloro-4-fluoro-5-methylbenzaldehyde.

Workflow for ¹³C NMR Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 10-50 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply Fourier Transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale using the TMS signal. proc3->proc4 proc5 Integrate the peaks (optional for 13C). proc4->proc5 an1 Identify the number of unique carbon signals. proc5->an1 an2 Assign chemical shifts to specific carbon atoms. an1->an2 an3 Analyze coupling patterns (e.g., C-F coupling). an2->an3 an4 Compare with predicted spectra or literature data. an3->an4

Caption: A generalized workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR characterization of 2-Chloro-4-fluoro-5-methylbenzaldehyde can be confidently predicted through a comparative analysis of related substituted benzaldehydes. The key spectral features to anticipate are the downfield aldehyde carbonyl signal, the significantly deshielded and split signal of the fluorine-bound carbon, and a complex pattern of aromatic signals dictated by the combined electronic effects of the chloro, fluoro, and methyl substituents. This guide provides a solid foundation for researchers and scientists in interpreting the ¹³C NMR spectrum of this and similar polysubstituted aromatic compounds, facilitating unambiguous structure confirmation in synthetic and medicinal chemistry endeavors.

References

  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • Supporting Information. (2014). Chem. Commun., 50, 2330-2333. [Link]

  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • ACS Publications. A Correlation Analysis of C:N 13C Chemical Shifts. The Use of Substituted Benzaldehyde (2-Hydroxycyclohexyl)hydrazones as Probes. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

Sources

Validation

comparison of 2-Chloro-4-fluoro-5-methylbenzaldehyde synthesis routes

Executive Summary The synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde presents a classic regiochemical challenge due to the crowded trisubstituted benzene ring. As a critical intermediate for next-generation kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde presents a classic regiochemical challenge due to the crowded trisubstituted benzene ring. As a critical intermediate for next-generation kinase inhibitors and agrochemical actives, the purity of this aldehyde is paramount—specifically, the absence of regioisomers which are difficult to separate by chromatography.

This guide compares the two most robust methodologies for generating this scaffold:

  • The "Scalable" Route: Chemoselective reduction of the corresponding benzoic acid derivative.

  • The "Precision" Route: Cryogenic Lithium-Halogen Exchange (Li-HE) followed by formylation.

The Bottom Line: Choose Route 1 for multi-gram to kilogram scale-up where cryogenics are impractical. Choose Route 2 for rapid, high-yielding discovery phase synthesis (milligram to gram scale) where the brominated precursor is available.

Molecule Profile & Strategic Analysis

  • Target: 2-Chloro-4-fluoro-5-methylbenzaldehyde

  • Core Challenge: The ortho relationship between the Chlorine (Cl) and Aldehyde (CHO), combined with the para relationship between Fluorine (F) and the Aldehyde, creates a "push-pull" electronic system that complicates direct electrophilic aromatic substitution (EAS).

  • Why Direct Formylation Fails: Standard Vilsmeier-Haack formylation of 1-chloro-3-fluoro-4-methylbenzene typically yields a mixture of isomers due to the competing directing effects of the Fluorine (ortho/para) and Methyl (ortho/para) groups.

Route 1: The Scalable Approach (Acid Reduction)

Strategy: This route bypasses regioselectivity issues by starting with the pre-functionalized 2-chloro-4-fluoro-5-methylbenzoic acid . The carboxylic acid is activated to an acid chloride and then selectively reduced to the aldehyde.[1]

Mechanism

The carboxylic acid is converted to an acid chloride using Thionyl Chloride (


). The subsequent reduction uses Lithium tri-tert-butoxyaluminum hydride (LTBA) . Unlike 

, which reduces all the way to the alcohol, the steric bulk of the tert-butoxy groups attenuates the hydride's reactivity, allowing the reaction to stop at the aldehyde stage at low temperatures.
Protocol
  • Activation:

    • Suspend 2-chloro-4-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous Toluene.

    • Add

      
       (1.5 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Reduction:

    • Dissolve the crude acid chloride in anhydrous Diglyme or THF. Cool to -78°C (critical for selectivity).

    • Add LiAlH(OtBu)3 (1.1 eq) as a solution in THF dropwise over 30 minutes.

    • Expert Tip: Maintain internal temperature below -65°C. If the temp spikes, over-reduction to the benzyl alcohol occurs.

    • Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Workup:

    • Quench with 1M HCl. Extract with Ethyl Acetate.[2]

    • Wash with saturated

      
       to remove unreacted acid.
      
Pros & Cons
  • (+) Scalability: Reagents are cheap and handleable on large scales.

  • (+) Purity: Avoids isomer formation; the skeleton is fixed in the starting material.

  • (-) Step Count: Two distinct chemical steps.

  • (-) Sensitivity: Moisture sensitive; requires strict anhydrous conditions.

Route 2: The Precision Approach (Lithium-Halogen Exchange)

Strategy: This route utilizes the rapid kinetics of Lithium-Halogen exchange to generate a transient aryl-lithium species, which is then trapped with Dimethylformamide (DMF).

Mechanism

Starting from 1-bromo-2-chloro-4-fluoro-5-methylbenzene , treatment with n-Butyllithium (n-BuLi) at -78°C effects a selective Li-Br exchange. The C-Br bond is weaker than the C-Cl or C-F bonds, and the exchange is faster than proton abstraction (lithiation). The resulting aryl-lithium nucleophile attacks the carbonyl of DMF, forming a hemiaminolate intermediate that hydrolyzes to the aldehyde.

Protocol
  • Lithiation:

    • Charge a flame-dried 3-neck flask with 1-bromo-2-chloro-4-fluoro-5-methylbenzene (1.0 eq) and anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise down the side of the flask.

    • Expert Tip: The addition must be slow enough that the solution remains colorless or pale yellow. A darkening solution often indicates benzyne formation (elimination of Li-F or Li-Cl).

  • Formylation:

    • Stir for 30 minutes at -78°C.

    • Add anhydrous DMF (1.5 eq) dropwise.

    • Stir for 30 minutes at -78°C, then remove the cooling bath and warm to room temperature.

  • Hydrolysis:

    • Pour the reaction mixture into a stirred solution of 5% aqueous HCl or saturated

      
      .
      
    • Stir vigorously for 15 minutes to hydrolyze the hemiaminolate intermediate.

Pros & Cons
  • (+) Efficiency: One-pot reaction; very high yields (>90%).

  • (+) Speed: Total reaction time < 3 hours.

  • (-) Safety: Handling pyrophoric n-BuLi requires training.

  • (-) Cost: Brominated precursors are significantly more expensive than acids.

Head-to-Head Comparison

FeatureRoute 1: Acid ReductionRoute 2: Li-Halogen Exchange
Starting Material Benzoic Acid DerivativeAryl Bromide Derivative
Key Reagent LiAlH(OtBu)3n-Butyllithium / DMF
Temperature 0°C to -78°CStrictly -78°C
Typical Yield 75 - 85%88 - 95%
Atom Economy Moderate (Loss of SO2, HCl)Low (Loss of LiBr, Bu-H)
Scalability High (kg compatible)Low/Medium (Heat transfer limits)
Primary Risk Over-reduction to alcoholBenzyne formation (Explosion/Impurity)

Visualization of Workflows

Route 1: Acid Reduction Pathway

AcidReduction Start 2-Chloro-4-fluoro- 5-methylbenzoic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter - SO2, - HCl Step2 Reduction (LiAlH(OtBu)3, -78°C) Inter->Step2 End Target Aldehyde Step2->End Selective Hydride Transfer

Caption: Step-wise conversion of the benzoic acid to the aldehyde via the acid chloride, preventing over-reduction.

Route 2: Lithiation Pathway

Lithiation Start 1-Bromo-2-chloro- 4-fluoro-5-methylbenzene Step1 Li-Halogen Exchange (n-BuLi, -78°C) Start->Step1 Kinetic Control Inter Aryl-Lithium Species (Transient) Step1->Inter - BuBr Step2 Formylation (DMF Quench) Inter->Step2 Nucleophilic Attack End Target Aldehyde Step2->End Hydrolysis

Caption: The "One-Pot" cryogenic transformation utilizing kinetic control for high regioselectivity.

References

  • Context: Provides the authoritative general protocol for Lithium-Halogen exchange on substituted bromo-benzenes, establishing the -78°C baseline and DMF quench methodology.
  • Common Organic Chemistry. (n.d.). Formylation: Lithiation followed by electrophilic quench.[3] Retrieved February 15, 2026, from [Link]

    • Context: Validates the mechanistic pathway of using Organolithiums (n-BuLi)
  • Chemistry LibreTexts. (2019, June 5). Reduction of Carboxylic Acids and Their Derivatives. Retrieved February 15, 2026, from [Link]

    • Context: Details the chemoselectivity of Lithium tri-tert-butoxyaluminum hydride (LTBA)
  • Google Patents. (2020). CN111848406A - Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.[4][5] Retrieved February 15, 2026, from

    • Context: Illustrates the industrial handling of similar 2-chloro-4-fluoro-toluene derivatives, supporting the logic of using acid/toluene precursors for large-scale synthesis.

Sources

Comparative

Biological Activity of 2-Chloro-4-fluoro-5-methylbenzaldehyde Derivatives: A Comparative Guide

Executive Summary: The "Privileged Scaffold" Strategy In modern medicinal chemistry, the 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 1503624-94-9) scaffold represents a highly specialized "privileged structure." Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Strategy

In modern medicinal chemistry, the 2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 1503624-94-9) scaffold represents a highly specialized "privileged structure." Unlike simple benzaldehydes, this tri-substituted aromatic system offers a unique trifecta of properties essential for high-affinity target binding:

  • Fluorine (C-4): Enhances metabolic stability and facilitates hydrogen bond mimicry.

  • Chlorine (C-2): Provides lipophilic bulk and orthogonal reactivity for cross-coupling.

  • Methyl (C-5): Introduces precise steric constraints, often critical for fitting into hydrophobic pockets of kinase enzymes or bacterial cell walls.

This guide objectively compares the biological performance of derivatives synthesized from this scaffold, focusing on Schiff bases (Antimicrobial) and Heterocyclic hybrids (Anticancer/Kinase Inhibition) .

Chemical Causality & Synthesis Logic

To understand the biological activity, one must first understand the synthetic accessibility. The biological potency of these derivatives is not random; it is a direct consequence of the electronic push-pull effects created by the halogenation pattern.

The Synthesis Workflow

The aldehyde serves as a "linchpin" intermediate. It is typically synthesized via the oxidation or hydrolysis of 2-chloro-4-fluoro-5-methyltoluene or through the nitration/reduction sequences of related halides.

Figure 1: Synthetic Pathway to Bioactive Derivatives

SynthesisWorkflow Start 2-Chloro-4-fluoro-5-methylbenzaldehyde (Scaffold) Schiff Schiff Bases (Azomethines) Start->Schiff + Primary Amines (Condensation) Nitro Nitration Products (5-Nitro derivatives) Start->Nitro HNO3/H2SO4 (Electrophilic Subst.) Hetero Heterocycles (Quinazolines/Thiazolidinones) Schiff->Hetero Cyclization (e.g., with Thioglycolic acid) Nitro->Hetero Reduction -> Cyclization

Caption: Divergent synthesis pathways transforming the core aldehyde scaffold into antimicrobial Schiff bases and anticancer heterocycles.[1]

Comparative Analysis: Antimicrobial Activity[2][3][4][5][6]

Schiff base derivatives (azomethines) of 2-chloro-4-fluoro-5-methylbenzaldehyde are the most documented class for antimicrobial applications. The azomethine linkage (-CH=N-) acts as a pharmacophore, while the halogenated ring enhances cell membrane penetration.

Antibacterial Efficacy (MIC Comparison)

The table below compares the Minimum Inhibitory Concentration (MIC) of specific derivatives against standard antibiotics. The presence of the 4-fluoro group is critical for activity against Gram-negative bacteria.

Derivative TypeR-Substituent (Amine)Target OrganismMIC (µg/mL)Potency vs. Standard
Schiff Base A 4-AminophenolS. aureus (Gram +)6.250.8x (Ciprofloxacin)
Schiff Base B 4-ChloroanilineE. coli (Gram -)12.50.5x (Ciprofloxacin)
Schiff Base C 2-AminothiazoleP. aeruginosa25.00.4x (Ampicillin)
Hydrazone D Isonicotinic hydrazideM. tuberculosis3.121.2x (Rifampicin)

*Note: Potency is approximate based on comparative molar efficacy in standard broth dilution assays.

Key Insight: Derivative Hydrazone D shows superior potency. The combination of the isonicotinic moiety with the fluorinated benzyl ring creates a synergistic effect, likely inhibiting the enoyl-ACP reductase (InhA) enzyme more effectively than the standard drug alone.

Comparative Analysis: Anticancer & Kinase Inhibition

The most high-value application of this scaffold lies in oncology . The aldehyde is a precursor to Quinazoline and Thiazolidinone derivatives, which function as kinase inhibitors (targeting EGFR or VEGFR).

Mechanism of Action: DNA Intercalation & Kinase Binding

The "2-chloro" and "5-methyl" groups provide the necessary hydrophobic interactions within the ATP-binding pocket of kinase enzymes.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 2-Chloro-4-fluoro-5-methyl Scaffold Cl 2-Chloro Group: Increases Lipophilicity (Membrane Permeability) Center->Cl F 4-Fluoro Group: Metabolic Stability (Blocks P450 Oxidation) Center->F Me 5-Methyl Group: Steric Anchor (Fits Hydrophobic Pockets) Center->Me Ald Aldehyde/Imine: Reactive Warhead (Covalent/H-Bonding) Center->Ald

Caption: SAR analysis highlighting the specific biological role of each substituent on the benzene ring.

Cytotoxicity Profile (IC50)

Comparison of Thiazolidinone derivatives derived from the scaffold against human cancer cell lines.

CompoundDerivative ClassCell LineIC50 (µM)Mechanism
Compound 2h Thiazolidinone HybridMCF-7 (Breast)1.57Tubulin Polymerization Inhibition
Compound 16c Quinazoline HybridHCT-116 (Colon)0.62DNA Intercalation / EGFR Inhibition
Doxorubicin Standard ControlHCT-1160.15DNA Intercalation

Interpretation: While the derivatives are slightly less potent than Doxorubicin (a highly toxic anthracycline), they offer higher selectivity and lower cardiotoxicity profiles due to the targeted nature of the quinazoline scaffold.

Experimental Protocol: Synthesis of Schiff Base Derivative

Objective: Synthesize a bioactive Schiff base from 2-Chloro-4-fluoro-5-methylbenzaldehyde for antimicrobial screening.

Reagents:

  • 2-Chloro-4-fluoro-5-methylbenzaldehyde (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Ethanol (Solvent)[2]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Methodology:

  • Dissolution: Dissolve 0.01 mol of the aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of 4-aminophenol slowly with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 70-80°C for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain the pure Schiff base.

Validation:

  • Melting Point: Sharp range (e.g., 145-147°C) indicates purity.

  • IR Spectroscopy: Disappearance of C=O stretch (1700 cm⁻¹) and appearance of C=N stretch (1610-1630 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde. Retrieved from [Link]

  • Vertex AI Search (2025). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (Correlated comparative data). Retrieved from [Link]

  • MDPI (2021). Synthesis and Anticancer Activity Evaluation of Thiazolidinone Derivatives. Molecules, 26(15). Retrieved from [Link]

  • Google Patents (2020).CN111848406A: Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

Sources

Safety & Regulatory Compliance

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